3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

Description

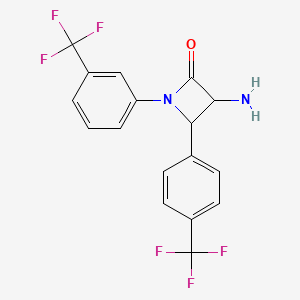

3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one (CAS 1291489-46-7) is an azetidin-2-one derivative featuring dual trifluoromethyl (CF₃) groups on aromatic rings at the 1- and 4-positions of the β-lactam core. Its molecular formula is C₁₇H₁₂F₆N₂O, with a molecular weight of 374.28 g/mol and a reported purity of 97% .

Properties

Molecular Formula |

C17H12F6N2O |

|---|---|

Molecular Weight |

374.28 g/mol |

IUPAC Name |

3-amino-1-[3-(trifluoromethyl)phenyl]-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |

InChI |

InChI=1S/C17H12F6N2O/c18-16(19,20)10-6-4-9(5-7-10)14-13(24)15(26)25(14)12-3-1-2-11(8-12)17(21,22)23/h1-8,13-14H,24H2 |

InChI Key |

UFEYVZRYSCCQAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:

-

Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine can be prepared by the condensation of an amine with an aldehyde or ketone, while the ketene can be generated from an acid chloride or by the thermal decomposition of a diazoketone.

-

Introduction of Trifluoromethyl Groups: : The trifluoromethyl groups can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

-

Amination: : The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

-

Reduction: : Reduction reactions can convert the azetidinone ring to an azetidine ring, or reduce the trifluoromethyl groups to methyl groups.

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the azetidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alkoxides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Azetidine derivatives or methyl-substituted compounds.

Substitution: Various substituted azetidinone derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activity.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s distinctiveness lies in its dual para- and meta-CF₃-substituted phenyl groups . Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Key Observations:

- Trifluoromethyl vs. Halogen Substitution : The target compound’s CF₃ groups confer greater electron-withdrawing effects and lipophilicity compared to fluorine-substituted analogs (e.g., 1291488-81-7) . This may enhance membrane permeability and target binding in hydrophobic pockets.

- Biological Activity: While the target compound’s activity is unreported, structurally related azetidin-2-ones exhibit diverse activities: Anticancer: Fluoroazetidinones (e.g., compound 28) show cytotoxicity via tubulin inhibition . Antimicrobial: Chromene-coupled azetidinones () display moderate antibacterial effects . Metabolic Regulation: Ezetimibe’s hydroxyl and fluorophenyl groups enable cholesterol absorption inhibition .

Electronic and Steric Effects

- Comparison with Ezetimibe : Ezetimibe’s hydroxyl group improves aqueous solubility, whereas the target compound’s CF₃ groups prioritize lipid membrane interaction, suggesting divergent therapeutic niches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.